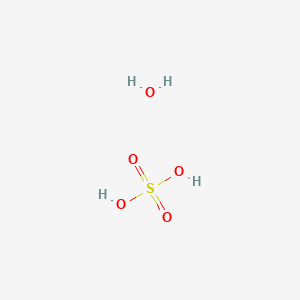

Sulfate monohydrate

Beschreibung

Eigenschaften

CAS-Nummer |

10193-30-3 |

|---|---|

Molekularformel |

H4O5S |

Molekulargewicht |

116.10 g/mol |

IUPAC-Name |

sulfuric acid;hydrate |

InChI |

InChI=1S/H2O4S.H2O/c1-5(2,3)4;/h(H2,1,2,3,4);1H2 |

InChI-Schlüssel |

FWFGVMYFCODZRD-UHFFFAOYSA-N |

Kanonische SMILES |

O.OS(=O)(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Sulfate Monohydrate

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of sulfate (B86663) monohydrates, with a specific focus on zinc sulfate monohydrate (ZnSO₄·H₂O) as a representative example.

Introduction

Sulfate monohydrates are a class of inorganic compounds that incorporate one water molecule per formula unit within their crystal lattice. The arrangement of the metal cation, the sulfate anion, and the water molecule dictates the material's physicochemical properties, including solubility, stability, and bioavailability. Understanding the precise three-dimensional crystal structure is therefore of paramount importance in fields ranging from materials science and geology to pharmaceutical development, where hydrates of active pharmaceutical ingredients (APIs) can exhibit significantly different properties compared to their anhydrous forms.

X-ray diffraction (XRD) is the cornerstone technique for elucidating the atomic and molecular structure of crystalline materials.[1] By analyzing the diffraction pattern produced when X-rays interact with a crystal, researchers can determine unit cell dimensions, space group symmetry, and the precise coordinates of each atom within the crystal lattice.[1] This guide will detail the experimental protocols for both single-crystal and powder X-ray diffraction, present available crystallographic data for zinc this compound, and provide visualizations of the experimental workflows.

Crystallographic Data for Zinc this compound (ZnSO₄·H₂O)

While various hydrates of zinc sulfate have been studied, a complete, publicly accessible Crystallographic Information File (CIF) for zinc this compound (ZnSO₄·H₂O) containing atomic coordinates was not identified in a comprehensive search of open-access databases. However, the crystal structure has been characterized, and key crystallographic parameters have been reported. The structure of zinc this compound reveals a coordination environment where the zinc ion is coordinated by oxygen atoms from both the sulfate groups and the water molecule. The oxygen atom of the water molecule is coordinated with two zinc ions, and each oxygen atom of the sulfate group is coordinated with one zinc ion.[2]

In contrast, the anhydrous form of zinc sulfate (ZnSO₄) has been well-characterized. For comparative purposes, the crystallographic data for the orthorhombic phase of anhydrous zinc sulfate is presented below.

Table 1: Crystallographic Data for Anhydrous Zinc Sulfate (ZnSO₄)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 4.75 |

| b (Å) | 6.67 |

| c (Å) | 8.60 |

| α (°) | 90.00 |

| β (°) | 90.00 |

| γ (°) | 90.00 |

| Volume (ų) | 272.60 |

Data sourced from the Materials Project.[3]

Table 2: Bond Lengths in Anhydrous Zinc Sulfate (ZnSO₄)

| Bond | Length (Å) |

| Zn-O | 1.97 - 2.28 |

| S-O | 1.46 - 1.50 |

Data sourced from the Materials Project.[3]

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with sample preparation and proceeds through data collection and structure refinement. The two primary X-ray diffraction techniques employed are single-crystal X-ray diffraction and powder X-ray diffraction.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal XRD provides the most accurate and detailed structural information, including precise bond lengths and angles.[4] The primary challenge for many sulfate monohydrates can be the growth of high-quality single crystals of a suitable size (typically 0.1-0.3 mm).[5]

Methodology:

-

Crystal Growth:

-

Slow Evaporation: A saturated aqueous solution of the sulfate is prepared at a constant temperature. The solvent is allowed to evaporate slowly over days or weeks, leading to the formation of single crystals.[6] For zinc sulfate, this is a common method for obtaining the heptahydrate, which can then be carefully dehydrated to the monohydrate.

-

Temperature-Controlled Crystallization: For compounds where solubility changes significantly with temperature, a saturated solution can be slowly cooled to induce crystallization.[5]

-

Vapor Diffusion: This technique involves dissolving the sample in a solvent and placing it in a sealed container with a second, more volatile solvent in which the sample is less soluble. Slow diffusion of the second solvent's vapor into the sample solution reduces its solubility and promotes crystallization.[5]

-

-

Crystal Selection and Mounting:

-

Data Collection:

-

The mounted crystal is placed on the diffractometer and centered in the X-ray beam.[7]

-

A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal's orientation matrix.[4]

-

A full sphere or hemisphere of diffraction data is then collected by rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam.[4] Data is typically collected to a resolution of at least 0.8 Å for small molecules.

-

-

Structure Solution and Refinement:

-

The collected diffraction intensities are integrated, and corrections are applied for factors such as background scattering and absorption.

-

The positions of the atoms in the unit cell are determined using computational methods such as Direct Methods or Patterson functions.

-

The initial structural model is then refined using a least-squares algorithm to achieve the best possible fit between the calculated and observed diffraction patterns.

-

Powder X-ray Diffraction (PXRD) and Rietveld Refinement

Powder XRD is a powerful technique for identifying crystalline phases and can also be used for structure determination and refinement, particularly when single crystals are not available.[8] The resulting data is a one-dimensional pattern of diffraction intensity versus the diffraction angle (2θ).

Methodology:

-

Sample Preparation:

-

A polycrystalline sample of the this compound is finely ground to a uniform particle size to ensure a random orientation of the crystallites.

-

The powder is then packed into a sample holder.

-

-

Data Collection:

-

The sample is placed in a powder diffractometer.

-

A monochromatic X-ray beam is directed at the sample, and the diffracted X-rays are detected as the detector scans through a range of 2θ angles.

-

-

Data Analysis and Rietveld Refinement:

-

The positions and intensities of the diffraction peaks are extracted from the powder pattern.

-

The peaks are indexed to determine the unit cell parameters.

-

Rietveld refinement is then employed. This method involves fitting the entire experimental powder diffraction pattern with a calculated profile based on a structural model. The refinement process adjusts various parameters, including atomic coordinates, lattice parameters, and peak shape parameters, to minimize the difference between the observed and calculated patterns.[9]

-

Visualizations

Experimental Workflow for Single-Crystal X-ray Diffraction

Caption: Workflow for single-crystal X-ray diffraction analysis.

Experimental Workflow for Powder X-ray Diffraction and Rietveld Refinement

Caption: Workflow for powder X-ray diffraction and Rietveld refinement.

Conclusion

The crystal structure analysis of sulfate monohydrates is a critical step in understanding and predicting their material properties. While obtaining high-quality single crystals for SC-XRD can be a challenge, powder X-ray diffraction coupled with Rietveld refinement provides a robust alternative for structural characterization. This guide has outlined the fundamental experimental protocols and data analysis workflows for both techniques, using zinc this compound as a case study. The detailed methodologies presented herein are intended to serve as a valuable resource for researchers and professionals in materials science and pharmaceutical development, enabling a deeper understanding of the crystalline state of these important compounds.

References

- 1. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. mdpi.com [mdpi.com]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 6. scispace.com [scispace.com]

- 7. gsconlinepress.com [gsconlinepress.com]

- 8. lc3.ch [lc3.ch]

- 9. Ask an Expert: The Rietveld method | Malvern Panalytical [malvernpanalytical.com]

An In-depth Technical Guide to the Core Chemical and Physical Properties of Sulfate Monohydrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of common metal sulfate (B86663) monohydrates. The information is curated for researchers, scientists, and professionals in drug development who utilize these compounds in their work. This guide emphasizes data clarity through structured tables and detailed experimental methodologies to ensure reproducibility and accurate application.

Introduction to Sulfate Monohydrates

Sulfate monohydrates are inorganic compounds with the general chemical formula MSO₄·H₂O, where 'M' represents a divalent metal cation. These compounds are crystalline solids that contain one molecule of water of hydration per formula unit. The presence of this water molecule significantly influences their physical and chemical properties compared to their anhydrous or more hydrated counterparts. They serve diverse roles in various scientific and industrial fields, including as raw materials in chemical synthesis, as nutritional supplements, and in the formulation of pharmaceuticals.

Physicochemical Properties of Common Sulfate Monohydrates

The following tables summarize the key physical and chemical properties of several commercially significant metal sulfate monohydrates.

Table 1: General and Physical Properties of Selected Sulfate Monohydrates

| Property | Iron(II) Sulfate Monohydrate (FeSO₄·H₂O) | Copper(II) this compound (CuSO₄·H₂O) | Zinc this compound (ZnSO₄·H₂O) | Manganese(II) this compound (MnSO₄·H₂O) | Magnesium this compound (MgSO₄·H₂O) | Cobalt(II) this compound (CoSO₄·H₂O) |

| CAS Number | 17375-41-6 | 10257-54-2 | 7446-19-7 | 10034-96-5 | 14168-73-1 | 13455-34-0 |

| Molecular Weight ( g/mol ) | 169.93[1][2] | 177.63[3] | 179.5[4] | 169.02[5] | 138.38[6] | 173.01[7][8] |

| Appearance | Off-white to beige or pale green powder[9][10] | Sky blue to white powder[11] | White, free-flowing powder[12][13] | Odorless pale red to light pink powder[14] | White crystalline powder[6] | Reddish crystalline powder[7][8][15][16] |

| Density (g/cm³) | 3[2] | 2.284 | 3.20[17] | 2.95[5] | 2.57[6] | 3.075[7][15] |

| Melting/Decomposition Point (°C) | 300 (decomposes)[2] | 110 (decomposes)[18] | 238 (decomposes)[17] | >400 (decomposes) | 150 (decomposes)[6] | 735 (decomposes)[11][15] |

| Solubility in Water | Slowly soluble in cold water, very soluble in boiling water[9] | Soluble | Readily soluble[12][19] | 50-100 mg/mL at 21°C | Soluble[20][21] | Soluble[8][18] |

| Solubility in Other Solvents | Insoluble in ethanol[9] | - | Slightly soluble in alcohol, insoluble in acetone[12] | Insoluble in ether and ethanol[5] | Insoluble in ethanol[21] | Slightly soluble in methanol (B129727) and ethanol[8] |

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of sulfate monohydrates.

Synthesis of Sulfate Monohydrates

3.1.1. From Higher Hydrates by Dehydration

This method is commonly used for the preparation of iron(II), copper(II), and cobalt(II) sulfate monohydrates from their respective hepta- or pentahydrates.

-

Apparatus: Drying oven or spin flash dryer, porcelain dish, desiccator.

-

Procedure:

-

Spread a known quantity of the higher hydrate (B1144303) (e.g., FeSO₄·7H₂O) evenly in a porcelain dish.

-

Place the dish in a preheated oven at a controlled temperature. For example, cobalt(II) sulfate heptahydrate can be converted to the monohydrate at 100°C.[11]

-

Alternatively, for industrial-scale production, a spin flash dryer can be used, feeding the hydrated salt and hot air (220-320°C) into the drying chamber.[22]

-

Maintain the temperature for a specified duration (e.g., 2-6 seconds in a spin flash dryer) until the theoretical mass loss for the conversion to the monohydrate is achieved.[22]

-

Cool the resulting monohydrate powder in a desiccator to prevent rehydration.

-

3.1.2. From Reaction of an Oxide, Hydroxide, or Carbonate with Sulfuric Acid

This is a general method applicable to the synthesis of many metal sulfates, including magnesium and zinc sulfate.

-

Apparatus: Beaker, stirring rod, heating plate, filtration apparatus (funnel, filter paper), evaporating dish, crystallizing dish.

-

Procedure:

-

Measure a specific volume of dilute sulfuric acid (e.g., 1 M) into a beaker.

-

Gently heat the acid solution to approximately 50-60°C.[7]

-

Slowly add the corresponding metal oxide, hydroxide, or carbonate in small portions with continuous stirring until the solid is in slight excess (i.e., no more effervescence is observed if a carbonate is used, or a small amount of solid remains undissolved).[7][15]

-

Filter the hot solution to remove any unreacted solid.[15]

-

Transfer the filtrate to an evaporating dish and heat gently to concentrate the solution.

-

Allow the concentrated solution to cool, promoting the crystallization of the this compound. The specific hydrate formed will depend on the crystallization temperature. For magnesium sulfate, crystallization above 67.5°C yields the monohydrate.[14]

-

Collect the crystals by filtration and dry them appropriately.

-

Determination of Physical Properties

3.2.1. Density

The bulk and tapped densities of the crystalline powders can be determined as follows:

-

Apparatus: Graduated cylinder (250 mL), analytical balance.

-

Procedure for Bulk Density:

-

Gently introduce a known mass (approximately 100 g) of the this compound powder into a dry 250 mL graduated cylinder without compacting it.

-

Level the powder surface without compressing and read the unsettled apparent volume.

-

Calculate the bulk density by dividing the mass of the powder by the observed volume.

-

-

Procedure for Tapped Density:

-

Use the same sample from the bulk density measurement.

-

Mechanically tap the graduated cylinder by dropping it from a fixed height until there is no further change in the powder volume.

-

Record the final tapped volume.

-

Calculate the tapped density by dividing the mass of the powder by the final tapped volume.

-

3.2.2. Melting/Decomposition Point

Differential Scanning Calorimetry (DSC) is a precise method for determining the melting or decomposition temperature.

-

Apparatus: Differential Scanning Calorimeter with a suitable sample pan (e.g., aluminum).

-

Procedure:

-

Accurately weigh a small amount of the sample (typically 3-5 mg) into a DSC pan.

-

Place the pan in the DSC instrument. An empty pan is used as a reference.

-

Heat the sample at a constant rate (e.g., 5-20°C/min) under a controlled atmosphere (e.g., nitrogen).

-

The temperature at which an endothermic peak is observed on the DSC thermogram, corresponding to melting or decomposition, is recorded as the melting or decomposition point.[1][8]

-

3.2.3. Solubility (Quantitative)

This protocol describes a method to determine the solubility of a this compound in water at various temperatures.

-

Apparatus: Test tube (25 x 250 mm) with a two-hole rubber stopper, thermometer, stirrer, hot water bath, buret.

-

Procedure:

-

Accurately weigh a known amount of the this compound and place it in the large test tube.

-

Add a measured volume of distilled water to the test tube.

-

Heat the test tube in a hot water bath while stirring until all the salt dissolves.

-

Remove the test tube from the heat and allow it to cool slowly with continuous stirring, monitoring the temperature with a thermometer.

-

Record the temperature at which the first crystals appear. This is the saturation temperature for that concentration.[23]

-

Add a small, precise volume of distilled water (e.g., 0.50 mL) from a buret to the test tube.[23]

-

Reheat the solution until all the crystals dissolve again.

-

Repeat the cooling and crystallization observation process to determine the new saturation temperature for the diluted solution.

-

Repeat steps 6-8 for several dilutions to obtain solubility data at different temperatures.

-

Calculate the solubility in grams of salt per 100 mL of water for each saturation temperature.

-

Characterization Methods

3.3.1. Powder X-Ray Diffraction (XRD)

XRD is used to confirm the crystalline phase of the this compound.

-

Apparatus: Powder X-ray diffractometer, sample holder, mortar and pestle.

-

Procedure:

-

Finely grind the crystalline sample using a mortar and pestle to ensure random orientation of the crystallites.

-

Mount the powdered sample onto the sample holder, ensuring a flat, level surface.[5]

-

Place the sample holder in the diffractometer.

-

Set the instrument parameters, including the X-ray source (e.g., Cu Kα radiation), voltage, current, and the scanning range of 2θ angles (typically 5° to 70°).[4]

-

Initiate the scan. The detector will measure the intensity of the diffracted X-rays at different 2θ angles.

-

The resulting diffraction pattern is a plot of intensity versus 2θ.

-

Compare the obtained diffraction pattern with standard reference patterns from databases (e.g., JCPDS) to confirm the identity and phase purity of the this compound.

-

3.3.2. Gravimetric Analysis of Sulfate Content

This method can be used to determine the percentage of sulfate in the compound, thereby verifying its purity.

-

Apparatus: Beakers, stirring rods, hot plate, filtration apparatus with ashless filter paper, porcelain crucibles, muffle furnace, desiccator, analytical balance.

-

Procedure:

-

Accurately weigh a sample of the this compound and dissolve it in distilled water.

-

Acidify the solution with dilute hydrochloric acid.[9]

-

Heat the solution to near boiling.

-

Slowly add a warm solution of barium chloride (BaCl₂) with constant stirring to precipitate barium sulfate (BaSO₄).

-

Digest the precipitate by keeping the solution just below boiling for at least one hour to promote the formation of larger, more easily filterable crystals.[9]

-

Filter the hot solution through ashless filter paper.

-

Wash the precipitate with hot distilled water until the filtrate is free of chloride ions (tested with silver nitrate (B79036) solution).

-

Transfer the filter paper containing the precipitate to a pre-weighed porcelain crucible.

-

Carefully char the filter paper over a Bunsen burner and then ignite it in a muffle furnace at 800°C to a constant weight.[9]

-

Cool the crucible in a desiccator and weigh it.

-

From the mass of the BaSO₄ precipitate, calculate the mass and percentage of sulfate in the original sample.

-

Conclusion

This guide provides a foundational understanding of the key chemical and physical properties of common sulfate monohydrates, supported by detailed experimental protocols. The presented data and methodologies are intended to assist researchers, scientists, and drug development professionals in the accurate characterization and application of these important inorganic compounds. Adherence to these standardized procedures will facilitate reliable and reproducible results in a laboratory setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Cobalt(II) sulfate - Crystal growing [en.crystalls.info]

- 3. pubs.acs.org [pubs.acs.org]

- 4. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 5. mcgill.ca [mcgill.ca]

- 6. Cobalt(II) sulfate - Wikipedia [en.wikipedia.org]

- 7. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ERIC - EJ1012204 - Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry, Journal of Chemical Education, 2013-Feb [eric.ed.gov]

- 9. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 10. Cobalt (II) Sulfate Formula - GeeksforGeeks [geeksforgeeks.org]

- 11. m.youtube.com [m.youtube.com]

- 12. usp.org [usp.org]

- 13. The Production and Application Summary of Magnesium this compound | Scientific.Net [scientific.net]

- 14. fountainheadpress.com [fountainheadpress.com]

- 15. Exp. 7: Testing the Solubility Rules Through Quantitative Analysis – College of Western Idaho General Chemistry First Semester Lab Manual: CHEM 111L [cwi.pressbooks.pub]

- 16. pubs.acs.org [pubs.acs.org]

- 17. camachem.com [camachem.com]

- 18. scribd.com [scribd.com]

- 19. tsfx.edu.au [tsfx.edu.au]

- 20. infinitalab.com [infinitalab.com]

- 21. CN102583459B - Process for preparing magnesium this compound by using water-containing magnesium sulfate heptahydrate - Google Patents [patents.google.com]

- 22. scribd.com [scribd.com]

- 23. edu.rsc.org [edu.rsc.org]

A Comprehensive Guide to the Solubility of Sulfate Monohydrates for Researchers and Drug Development Professionals

An In-depth Technical Guide

This technical guide provides a detailed overview of the solubility of various sulfate (B86663) monohydrates in a range of common solvents. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical sciences where such compounds are frequently utilized. Understanding the solubility of these inorganic salts is crucial for a multitude of applications, including formulation development, reaction chemistry, and purification processes.

Quantitative Solubility Data

The solubility of sulfate monohydrates is significantly influenced by the nature of the solvent, temperature, and the specific cation. The following tables summarize the available quantitative and qualitative solubility data for several common sulfate monohydrates in water and various organic solvents.

Table 1: Solubility of Divalent Metal Sulfate Monohydrates in Water

| Sulfate Monohydrate | Chemical Formula | Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Ferrous this compound | FeSO₄·H₂O | Water | 20 | 26.6[1] |

| Water | 100 | Very Soluble[1][2] | ||

| Manganese this compound | MnSO₄·H₂O | Water | 21 | 5 - 10 |

| Water | ~20 | Reaches maximum solubility[3][4] | ||

| Zinc this compound | ZnSO₄·H₂O | Water | - | Soluble[2][4][5] |

| Cobalt(II) this compound | CoSO₄·H₂O | Water | - | Soluble[6] |

| Magnesium this compound | MgSO₄·H₂O | Water | - | Freely Soluble[7] |

| Copper(II) this compound* | CuSO₄·H₂O | Water | - | Highly Soluble[8] |

*Data for Copper(II) Sulfate (anhydrous/pentahydrate) is used as a proxy due to the high solubility of copper sulfates in water.

Table 2: Solubility of Divalent Metal Sulfate Monohydrates in Organic Solvents

| This compound | Chemical Formula | Solvent | Solubility |

| Ferrous this compound | FeSO₄·H₂O | Ethanol | Practically Insoluble[1][2] |

| Manganese this compound | MnSO₄·H₂O | Primary Alcohols | Soluble[9] |

| Aprotic Solvents (e.g., Benzene, Diethyl Ether) | Insoluble[9] | ||

| Zinc this compound | ZnSO₄·H₂O | Alcohol | Slightly Soluble[2][4][5] |

| Acetone | Insoluble[5] | ||

| Cobalt(II) this compound | CoSO₄·H₂O | Methanol | Slightly Soluble (hydrated form is very soluble)[1][6][10] |

| Ethanol | Slightly Soluble[1][6][10] | ||

| Non-polar Solvents | Insoluble[1][10] | ||

| Magnesium this compound | MgSO₄·H₂O | Alcohol | Sparingly Soluble[7] |

| Glycerol | Soluble[11] | ||

| Copper(II) this compound* | CuSO₄·H₂O | Methanol | Soluble[12] |

| Ethanol | Insoluble/Limited Solubility[8][12] | ||

| Acetone | Insoluble |

*General solubility characteristics of Copper(II) Sulfate are used as an estimation.

Table 3: Solubility of Sodium Sulfate in Various Solvents

| Compound | Chemical Formula | Solvent | Solubility |

| Sodium Sulfate (Anhydrous/Decahydrate) | Na₂SO₄ | Water | Soluble[9][13][14][15] |

| Glycerol | Soluble[9][14] | ||

| Ethanol | Insoluble[9][13][14] |

Experimental Protocols for Solubility Determination

The determination of the solubility of sulfate monohydrates can be carried out using several established experimental methods. The choice of method often depends on the desired precision, the properties of the solute and solvent, and the available equipment.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely used and reliable technique for determining equilibrium solubility.

Methodology:

-

Preparation: An excess amount of the solid this compound is added to a known volume of the solvent in a sealed container, such as a flask or vial.

-

Equilibration: The container is placed in a constant temperature bath or incubator and agitated (e.g., shaken or stirred) for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the solid and the solution.

-

Phase Separation: After equilibration, the agitation is stopped, and the solid and liquid phases are allowed to separate. This can be facilitated by centrifugation or by allowing the solid to settle.

-

Sampling and Analysis: A sample of the supernatant (the clear, saturated solution) is carefully withdrawn using a filtered syringe to avoid aspirating any solid particles.

-

Quantification: The concentration of the dissolved this compound in the sampled solution is determined using a suitable analytical technique. Common methods include:

-

Gravimetric Analysis: Evaporation of the solvent and weighing the residual solid.

-

Spectrophotometry: Measuring the absorbance of the solution at a specific wavelength, if the compound has a chromophore.

-

Inductively Coupled Plasma (ICP) Spectroscopy or Atomic Absorption (AA) Spectroscopy: To determine the concentration of the metal cation.

-

Titration: For example, complexometric titration for the metal ion.

-

Polythermal Method

This method involves determining the temperature at which a solution of a known concentration becomes saturated.

Methodology:

-

Preparation: A precise amount of the this compound is dissolved in a known volume of the solvent. The initial concentration should be such that the solute is fully dissolved at an elevated temperature.

-

Cooling and Observation: The solution is slowly cooled while being stirred, and the temperature is monitored with a calibrated thermometer.

-

Saturation Point Determination: The temperature at which the first crystals of the solute appear is recorded as the saturation temperature for that specific concentration.

-

Data Collection: The experiment is repeated with different concentrations of the solute to obtain a series of saturation temperatures.

-

Solubility Curve Construction: The solubility (concentration) is plotted against the saturation temperature to generate a solubility curve.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of a this compound using the isothermal shake-flask method.

Caption: Generalized workflow for solubility determination.

References

- 1. Cobalt(II) sulfate - Sciencemadness Wiki [sciencemadness.org]

- 2. chembk.com [chembk.com]

- 3. scribd.com [scribd.com]

- 4. ZINC SULPHATE MONOHYDRATE (ZnSO₄ . H2O) - Zinc Sulfate Co. [zincsulfateco.com]

- 5. Zinc this compound CAS#: 7446-19-7 [m.chemicalbook.com]

- 6. Cobalt this compound|lookchem [lookchem.com]

- 7. fao.org [fao.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Sodium sulfate - Wikipedia [en.wikipedia.org]

- 10. ataman-chemicals.com [ataman-chemicals.com]

- 11. Magnesium sulfate - Wikipedia [en.wikipedia.org]

- 12. STEM Library Lab: Copper(II) Sulfate Anhydrous (Reagent) [stemlibrarylab.myturn.com]

- 13. Sodium sulfate - Sciencemadness Wiki [sciencemadness.org]

- 14. Sodium Sulfate | Na2SO4 | CID 24436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. interchim.fr [interchim.fr]

A Technical Guide to the Thermal Stability and Decomposition of Sulfate Monohydrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of various metal sulfate (B86663) monohydrates. Understanding the thermal behavior of these compounds is critical in diverse fields, including pharmaceuticals, materials science, and industrial chemistry, where they are often utilized as precursors, catalysts, or active pharmaceutical ingredients. This document details the decomposition pathways, presents quantitative thermal analysis data, and outlines the experimental protocols used to characterize these materials.

Introduction to Thermal Analysis of Sulfate Monohydrates

Sulfate monohydrates are crystalline solids that incorporate one molecule of water within their crystal lattice. The thermal stability of these hydrates is a crucial parameter that dictates their storage, handling, and processing conditions. Upon heating, these compounds typically undergo a series of decomposition events, beginning with dehydration (the loss of the water molecule) followed by the decomposition of the anhydrous sulfate at higher temperatures, often yielding a metal oxide and sulfur oxides.

The primary techniques employed to investigate the thermal behavior of sulfate monohydrates are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides quantitative information about dehydration and decomposition temperatures and the stoichiometry of the reactions.

-

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It provides information on phase transitions, such as melting and crystallization, as well as the enthalpy changes associated with decomposition reactions.

Thermal Decomposition of Common Sulfate Monohydrates

The thermal decomposition of sulfate monohydrates follows distinct pathways and occurs at characteristic temperature ranges, which are summarized below for several common metal sulfates.

Ferrous Sulfate Monohydrate (FeSO₄·H₂O)

The thermal decomposition of ferrous this compound in an oxidizing atmosphere is a multi-step process. It begins with dehydration, followed by the oxidation of Fe²⁺ to Fe³⁺ and the subsequent decomposition of the resulting iron(III) sulfate.

Decomposition Pathway:

The decomposition proceeds through the formation of intermediate products such as FeOHSO₄ and Fe₂O(SO₄)₂ before finally yielding iron(III) oxide (Fe₂O₃)[1].

dot

Caption: Decomposition pathway of FeSO₄·H₂O.

Quantitative Thermal Analysis Data for Ferrous this compound:

| Decomposition Step | Temperature Range (°C) | Atmosphere | Technique | Observations | Reference |

| Dehydration | ~150 - 225 | Nitrogen | TGA | Formation of anhydrous FeSO₄. | [2] |

| Decomposition of FeSO₄ | >500 | Nitrogen | TGA | Formation of Fe₂O₃. | [2] |

| Kinetic Parameter (Activation Energy) | ~250 kJ/mol | Isothermal | TGA | For the decomposition of FeSO₄ to Fe₂O₃. | [2] |

Magnesium this compound (MgSO₄·H₂O)

Magnesium this compound is known for its relatively high thermal stability compared to its higher hydrates. The dehydration of the monohydrate occurs at a significantly higher temperature, followed by the decomposition of the anhydrous salt at very high temperatures.

Decomposition Pathway:

dot

Caption: Decomposition pathway of MgSO₄·H₂O.

Quantitative Thermal Analysis Data for Magnesium this compound:

| Decomposition Step | Temperature (°C) | Atmosphere | Technique | Observations | Reference |

| Dehydration | 200 | Not specified | Not specified | Onset of decomposition to anhydrous form. | [3] |

| Stability of Anhydrous Form | >320 | Not specified | Not specified | Only the anhydrous form is stable above this temperature. | [3] |

| Decomposition of Anhydrous MgSO₄ | 1124 | Not specified | Not specified | Decomposes into MgO and SO₃ without melting. | [3] |

Zinc this compound (ZnSO₄·H₂O)

The thermal decomposition of zinc this compound involves dehydration followed by a multi-step decomposition of the anhydrous salt, which includes the formation of an intermediate oxysulfate.

Decomposition Pathway:

dot

Caption: Decomposition pathway of ZnSO₄·H₂O.

Quantitative Thermal Analysis Data for Zinc this compound:

| Decomposition Step | Temperature Range (°C) | Atmosphere | Technique | Observations | Reference |

| Dehydration | 250 - 300 | Nitrogen | TGA | Removal of hydration water. | [4] |

| Formation of Intermediate | 700 - 800 | Nitrogen | TGA | Formation of ZnO·2ZnSO₄. | [4] |

| Final Decomposition | 800 - 850 | Nitrogen | TGA | Decomposition of the intermediate to ZnO. | [4] |

| Kinetic Parameter (Activation Energy) | 238 - 368 kJ/mol | Non-isothermal | TGA | For the two-stage decomposition of anhydrous ZnSO₄. | [5] |

Manganese this compound (MnSO₄·H₂O)

Manganese this compound decomposes in two distinct stages: dehydration to the anhydrous salt, followed by the decomposition of anhydrous manganese sulfate to manganese oxide.

Decomposition Pathway:

dot

Caption: Decomposition pathway of MnSO₄·H₂O.

Quantitative Thermal Analysis Data for Manganese this compound:

| Decomposition Step | Atmosphere | Technique | Kinetic Model | Apparent Activation Energy (kJ/mol) | Reference |

| Dehydration (MnSO₄·H₂O → MnSO₄) | Nitrogen | TGA | Random nucleation and growth | 147.933 | [6] |

| Decomposition (MnSO₄ → Mn₃O₄) | Nitrogen | TGA | Random nucleation and growth | 237.341 | [6] |

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for obtaining reliable and reproducible thermal analysis data. The following sections outline standardized protocols for TGA and DSC analysis of sulfate monohydrates.

Thermogravimetric Analysis (TGA) Protocol

dot

Caption: Experimental workflow for TGA.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample.

-

Crucible Selection: Place the sample in an inert crucible, typically alumina or platinum.

-

Instrument Setup:

-

Place the crucible onto the TGA balance.

-

Purge the furnace with the desired gas (e.g., nitrogen or air) at a constant flow rate (e.g., 20-50 mL/min) to ensure a controlled atmosphere.

-

-

Temperature Program:

-

Equilibrate the sample at a starting temperature, typically near ambient (e.g., 30°C).

-

Heat the sample at a linear heating rate, commonly 10°C/min, to a final temperature sufficient to ensure complete decomposition (e.g., 1000°C).

-

-

Data Analysis:

-

Record the mass of the sample as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset temperatures of dehydration and decomposition, the percentage mass loss for each step, and the stoichiometry of the reactions.

-

Differential Scanning Calorimetry (DSC) Protocol

Methodology:

-

Sample Preparation: Weigh 2-5 mg of the this compound sample into a DSC pan (typically aluminum).

-

Encapsulation: Crimp the pan with a lid. For studies involving dehydration, a pinhole lid is often used to allow for the escape of evolved water vapor, which can improve the resolution of thermal events[7].

-

Reference: Place an empty, sealed DSC pan in the reference position of the DSC cell.

-

Instrument Setup:

-

Place the sample pan in the sample position of the DSC cell.

-

Purge the cell with an inert gas like nitrogen at a constant flow rate.

-

-

Temperature Program:

-

Equilibrate the sample at a desired starting temperature.

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) over the temperature range of interest.

-

-

Data Analysis:

-

Record the differential heat flow between the sample and the reference.

-

Analyze the DSC curve to identify endothermic and exothermic peaks corresponding to dehydration, decomposition, and other phase transitions. The area under a peak is proportional to the enthalpy change of the transition.

-

Conclusion

The thermal stability and decomposition pathways of sulfate monohydrates are complex and highly dependent on the specific metal cation. This guide has provided a consolidated overview of the thermal behavior of several common sulfate monohydrates, supported by quantitative data and standardized experimental protocols. The application of thermal analysis techniques like TGA and DSC is indispensable for characterizing these materials, providing crucial data for their safe and effective use in research, development, and industrial applications. The provided diagrams and tables offer a quick reference for comparing the thermal properties of different sulfate monohydrates, facilitating material selection and process optimization.

References

In-Depth Technical Guide to the Hygroscopic Properties of Sulfate Monohydrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of various sulfate (B86663) monohydrate compounds. Understanding the interaction of these materials with atmospheric moisture is critical for drug development, formulation, storage, and stability. This document details the inherent tendency of sulfate monohydrates to absorb water from the environment, leading to potential physical and chemical changes such as deliquescence, hydration, or hydrolysis.

Quantitative Hygroscopic Data

The hygroscopicity of a substance is its ability to attract and hold water molecules from the surrounding environment. This property is quantified by parameters such as the Critical Relative Humidity (CRH), water uptake percentage at specific relative humidity (RH) conditions, and deliquescence point. The CRH is the specific RH at which a material begins to absorb a significant amount of moisture from the air. Deliquescence is the process by which a substance absorbs enough moisture from the atmosphere to dissolve and form a liquid solution.

Below is a summary of available quantitative and qualitative data on the hygroscopic properties of several sulfate monohydrate compounds.

| This compound | Critical Relative Humidity (CRH) at ~25°C | Water Uptake/Hygroscopicity Classification | Deliquescence Behavior |

| Zinc this compound (ZnSO₄·H₂O) | Not explicitly found | Hygroscopic | Readily absorbs moisture from the air. |

| Manganese(II) this compound (MnSO₄·H₂O) | Not explicitly found | Described as a deliquescent solid. | Deliquescent |

| Iron(II) this compound (FeSO₄·H₂O) | Stable below 65% RH (rehydrates to heptahydrate above this)[1] | Hygroscopic | Absorbs moisture to form higher hydrates. |

| Copper(II) this compound (CuSO₄·H₂O) | Not explicitly found (anhydrous form is hygroscopic)[2] | The anhydrous form is mildly hygroscopic. | Monohydrate is a stable hydrate (B1144303) form. |

| Cobalt(II) this compound (CoSO₄·H₂O) | Stable below 70% RH (heptahydrate is stable above this)[3] | Hygroscopic | Absorbs moisture to form higher hydrates. |

| Magnesium this compound (MgSO₄·H₂O) | Phase boundary at 50°C is 64.5% RH for transition to hexahydrate[4] | Hygroscopic | Readily absorbs water to form higher hydrates.[4][5] |

| Nickel(II) this compound (NiSO₄·H₂O) | Not explicitly found | Hygroscopic | Forms higher hydrates in the presence of moisture. |

| Cadmium this compound (CdSO₄·H₂O) | Not explicitly found | Described as a hygroscopic solid.[6][7] | Readily absorbs moisture. |

| Sodium this compound (Na₂SO₄·H₂O) | Not explicitly found | Hygroscopic | Known to form various hydrates depending on temperature and humidity.[8] |

Experimental Protocols for Determining Hygroscopic Properties

The characterization of a material's hygroscopic properties is crucial for understanding its behavior during processing, storage, and use. Several analytical techniques are employed to quantify moisture sorption and related phenomena.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature. This method is instrumental in determining moisture sorption isotherms, which illustrate the relationship between water content and RH.

Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically 5-20 mg) is placed on a microbalance within the DVS instrument.

-

Drying: The sample is first dried under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25 °C) until a stable mass is achieved. This initial mass serves as the dry reference point.

-

Sorption/Desorption Cycle: The relative humidity is then incrementally increased in a stepwise manner (e.g., in 10% RH steps from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates (i.e., the rate of mass change falls below a predefined threshold).

-

Data Analysis: The change in mass at each RH step is recorded, allowing for the construction of a moisture sorption isotherm. The CRH can be identified as the RH at which a sharp increase in mass is observed. Hysteresis, the difference in moisture content between the sorption and desorption curves, can also be assessed.

Gravimetric Sorption Analysis (GSA)

Gravimetric Sorption Analysis (GSA) is a broader term that encompasses DVS but can also involve the sorption of other gases and vapors. The fundamental principle remains the measurement of mass change in response to changes in the surrounding atmosphere's composition and pressure.

Methodology:

-

Sample Loading: The sample is loaded into a thermogravimetric analyzer (TGA) or a dedicated sorption analyzer.

-

Degassing/Drying: The sample is heated under vacuum or an inert gas flow to remove any pre-adsorbed species, including water.

-

Isotherm Measurement: A controlled pressure of water vapor is introduced into the sample chamber at a constant temperature. The mass uptake is monitored until equilibrium is reached. This process is repeated at various vapor pressures to construct the sorption isotherm.

-

Data Interpretation: The resulting isotherm provides information on the material's capacity for water sorption and the nature of the interaction (physisorption vs. chemisorption).

Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a sample. It is based on a stoichiometric reaction between water and a reagent containing iodine, sulfur dioxide, a base, and a solvent.

Methodology:

-

Reagent Preparation and Standardization: The Karl Fischer reagent is prepared and standardized against a known amount of water or a certified water standard.

-

Sample Introduction: A precisely weighed amount of the this compound sample is introduced into the titration vessel containing a solvent (e.g., anhydrous methanol).

-

Titration: The sample is titrated with the standardized Karl Fischer reagent. The endpoint is detected potentiometrically or visually.

-

Calculation: The water content of the sample is calculated based on the volume of titrant consumed and the known titer of the reagent. This method provides a direct measure of the total water content (both bound and free) in the sample.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for characterizing the hygroscopic properties of a this compound, integrating various analytical techniques.

This guide provides a foundational understanding of the hygroscopic properties of sulfate monohydrates and the experimental approaches for their characterization. For specific applications, it is imperative to conduct detailed experimental studies under relevant environmental conditions to ensure product quality and stability.

References

- 1. Copper Sulfate | CuSO4 | CID 24462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. preproom.org [preproom.org]

- 3. Cobalt(II) sulfate - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Magnesium sulfate - Wikipedia [en.wikipedia.org]

- 6. Cadmium sulfate - Sciencemadness Wiki [sciencemadness.org]

- 7. benchchem.com [benchchem.com]

- 8. Sodium sulfate - Wikipedia [en.wikipedia.org]

"Sulfate monohydrate" CAS number and chemical formula

For Researchers, Scientists, and Drug Development Professionals

The term "sulfate monohydrate" refers to a class of inorganic compounds in which a metal sulfate (B86663) salt is chemically bound to a single molecule of water. These compounds are of significant interest across various scientific disciplines, from industrial chemistry to pharmacology, due to the unique physicochemical properties conferred by the monohydrate structure. This guide provides an in-depth overview of three commercially and scientifically important sulfate monohydrates: Manganese (II) this compound, Magnesium this compound, and Zinc this compound.

Core Chemical Data

The fundamental chemical identifiers for these representative sulfate monohydrates are detailed below.

| Compound Name | Chemical Formula | CAS Number |

| Manganese (II) this compound | MnSO₄·H₂O | 10034-96-5 |

| Magnesium this compound | MgSO₄·H₂O | 14168-73-1 |

| Zinc this compound | ZnSO₄·H₂O | 7446-19-7 |

Physicochemical Properties

A comparative summary of the key physicochemical properties of these sulfate monohydrates is presented in the following table. These properties are crucial for their application in experimental and industrial settings.

| Property | Manganese (II) this compound | Magnesium this compound | Zinc this compound |

| Molecular Weight | 169.02 g/mol [1] | 138.38 g/mol [2] | 179.46 g/mol |

| Appearance | Pale pink, slightly efflorescent crystals or powder[1] | White, free-flowing powder or colorless monoclinic crystals[2][3] | White, free-flowing powder or colorless crystals[4][5] |

| Density | 2.95 g/cm³[1] | 2.57 g/cm³[2] | 3.28 g/cm³ |

| Melting Point | Decomposes at >400 °C[6] | Decomposes at 150-200 °C[7] | Decomposes at 238 °C |

| Solubility in Water | Freely soluble[8] | Soluble[3] | Readily soluble[4] |

| Solubility in Other Solvents | Insoluble in ethanol | Slightly soluble in glycerol (B35011) and alcohol; insoluble in acetone (B3395972) and acetic acid[2] | Slightly soluble in alcohol; insoluble in acetone[4] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of sulfate monohydrates are essential for reproducible research and quality control.

Synthesis Protocols

1. Synthesis of Manganese (II) this compound

A common laboratory-scale synthesis involves the reaction of manganese carbonate with sulfuric acid. The resulting solution is then crystallized to yield the monohydrate.

-

Reaction: Accurately weigh a stoichiometric amount of manganese carbonate and slowly add it to a solution of dilute sulfuric acid with constant stirring.

-

Purification: Heat the resulting manganese sulfate solution to boiling and add a small amount of hydrogen peroxide to oxidize any iron impurities. Adjust the pH to 5-6 to precipitate iron (III) hydroxide.[9]

-

Crystallization: Filter the solution to remove any precipitates. The clear filtrate is then concentrated by evaporation and allowed to cool, leading to the crystallization of Manganese (II) this compound.[9]

-

Drying: The crystals are filtered, washed with a small amount of cold deionized water, and dried under vacuum.[10]

2. Synthesis of Zinc this compound from Zinc-Containing Waste

An industrial method involves the acid leaching of zinc-containing waste residues.

-

Acid Leaching: Zinc-containing waste residue is treated with a 20-30% sulfuric acid solution with continuous stirring for approximately 2 hours. The pH is controlled between 4.8 and 5.0.[11]

-

Purification: The resulting filtrate undergoes a series of purification steps, including oxidation to remove iron, extraction of copper, and displacement to remove cadmium.[11]

-

Crystallization: The purified zinc sulfate solution is concentrated and crystallized to form zinc this compound.[11]

Analytical Protocols

1. Assay of Manganese (II) this compound by Complexometric Titration

This method determines the purity of the compound.

-

Sample Preparation: Accurately weigh approximately 0.7 g of the sample, dissolve it in 200 mL of deionized water, and add a few milligrams of ascorbic acid to prevent oxidation of the manganese.[12]

-

Titration: Add about 30 mL of a 0.1 M EDTA standard solution from a burette. Then, add 10 mL of a pH 10 ammoniacal buffer and approximately 50 mg of Eriochrome Black T indicator.[12]

-

Endpoint: Continue the titration with the 0.1 M EDTA solution until the color changes to a clear blue.[12]

-

Calculation: The percentage of MnSO₄·H₂O can be calculated based on the volume of EDTA used.

2. Assay of Zinc this compound by Titration

A standard method for determining the zinc sulfate content.

-

Sample Preparation: An accurately weighed quantity of zinc this compound is dissolved in water.[13]

-

Titration: Add 5 mL of an ammonia-ammonium chloride buffer and 0.1 mL of eriochrome black indicator to the sample solution. Titrate with a 0.05 M edetate disodium (B8443419) (EDTA) solution.[13]

-

Endpoint: The endpoint is reached when the solution turns a deep blue color.[13]

Signaling Pathways and Biological Roles

The metallic cations of these sulfate monohydrates play crucial roles in numerous biological signaling pathways.

Manganese Signaling Pathways

Manganese is an essential trace element that can modulate several signaling pathways, particularly in the context of neurobiology.[14][15] Excess manganese can lead to neurotoxicity by impacting pathways such as the insulin (B600854)/IGF signaling pathway and activating MAPKs.[14][16]

Caption: Simplified overview of Manganese's role in neuronal signaling pathways.

Magnesium in Cellular Signaling

Magnesium is a vital cofactor for over 300 enzymes and is essential for the biological activity of ATP.[17] It plays a critical role in signal transduction, cell proliferation, and ion transport.[18] Magnesium can modulate insulin signaling and is involved in glucose metabolism.[18][19]

Caption: Key roles of Magnesium in fundamental cellular processes.

Zinc Signaling

Zinc is recognized as a signaling molecule that can modulate a wide array of cellular processes, including signal transduction and gene expression.[20] It is essential for the function of numerous enzymes and transcription factors.[20] Zinc can influence cellular signal recognition and the activities of protein kinases and phosphatases.[6]

Caption: An experimental workflow illustrating the role of zinc as an intracellular second messenger.

References

- 1. Manganese this compound | MnSO4.H2O | CID 177577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. What are the chemical properties of magnesium this compound-LAIZHOU XINHE CHEMICAL CO.,LTD. [lzlsm.com]

- 4. Zinc this compound | 7446-19-7 [chemicalbook.com]

- 5. Difference Between Zinc Sulphate and Zinc Sulphate Monohydrate [dynamicbiotech.com]

- 6. Functions of zinc in signaling, proliferation and differentiation of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Magnesium sulfate - Wikipedia [en.wikipedia.org]

- 8. neutronco.com [neutronco.com]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 10. leap.epa.ie [leap.epa.ie]

- 11. Method for preparing zinc this compound from zinc-containing waste residue - Eureka | Patsnap [eureka.patsnap.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pharmacopeia.cn [pharmacopeia.cn]

- 14. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Magnesium in biology - Wikipedia [en.wikipedia.org]

- 18. Magnesium basics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Magnesium: Biochemistry, Nutrition, Detection, and Social Impact of Diseases Linked to Its Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Zinc in biology - Wikipedia [en.wikipedia.org]

A Comprehensive Health and Safety Guide to Common Metal Sulfate Monohydrates in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth health and safety information for several common metal sulfate (B86663) monohydrates frequently used in laboratory settings. Due to the general nature of the term "sulfate monohydrate," this document focuses on providing a comparative analysis of five key compounds: Zinc this compound, Iron(II) this compound, Copper(II) this compound, Manganese(II) this compound, and Cobalt(II) this compound. Understanding the distinct hazard profiles of each is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Classification

All work with these chemicals should be preceded by a thorough risk assessment. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for understanding the hazards associated with these substances. While all are irritants to some degree, their systemic and environmental toxicities vary significantly.

Table 1: GHS Hazard Classification Comparison

| Compound | GHS Pictograms | Hazard Statements (H-Codes) | Signal Word |

| Zinc this compound | Corrosion, Health Hazard, Environment | H302: Harmful if swallowedH318: Causes serious eye damageH410: Very toxic to aquatic life with long lasting effects[1][2] | Danger |

| Iron(II) this compound | Warning | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation[3][4] | Warning |

| Copper(II) this compound | Warning, Environment | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH410: Very toxic to aquatic life with long lasting effects[5][6] | Warning |

| Manganese(II) this compound | Health Hazard, Environment | H373: May cause damage to organs (brain) through prolonged or repeated exposureH411: Toxic to aquatic life with long lasting effects[7][8] | Warning |

| Cobalt(II) this compound | Health Hazard, Environment | H302: Harmful if swallowedH317: May cause an allergic skin reactionH334: May cause allergy or asthma symptoms or breathing difficulties if inhaledH341: Suspected of causing genetic defectsH350i: May cause cancer by inhalationH360: May damage fertility or the unborn childH410: Very toxic to aquatic life with long lasting effects[9][10][11] | Danger |

Cobalt(II) this compound presents the most severe health hazards, including carcinogenicity, mutagenicity, and reproductive toxicity[9][11]. Manganese(II) this compound is notable for its specific target organ toxicity affecting the central nervous system with repeated exposure.[7][12] Zinc, Copper, and Iron sulfates are primarily acute hazards, causing irritation and harm if swallowed, with Zinc and Copper sulfates also posing a significant environmental threat.[1][3][6]

Physical and Chemical Properties

The physical properties of these salts are important for their proper handling and storage. All are crystalline solids at room temperature.

Table 2: Physical and Chemical Data

| Property | Zinc this compound | Iron(II) this compound | Copper(II) this compound | Manganese(II) this compound | Cobalt(II) this compound |

| Formula | ZnSO₄·H₂O | FeSO₄·H₂O | CuSO₄·H₂O | MnSO₄·H₂O | CoSO₄·H₂O |

| Molecular Weight | 179.45 g/mol [13] | 169.93 g/mol [5][14] | 177.62 g/mol [5] | 169.02 g/mol [1] | 173.01 g/mol [15] |

| Appearance | White, free-flowing powder[16] | Off-white to beige powder[17] | Sky blue to white powder[18] | Pale pink powder or crystals[1][19] | Pink to red powder[15][20] |

| Density | 3.28 g/cm³ | ~1.9 g/cm³[17][21] | ~2.28 g/cm³ | 2.95 g/cm³[1][22] | 3.075 g/cm³[15] |

| Melting Point | Decomposes at 238°C | Decomposes >300°C[23] | Decomposes at 200°C (loses water)[24] | Decomposes at 400-450°C[12] | Decomposes at 735°C[15][25] |

| Solubility in Water | Soluble (60 g/100 mL)[13] | Slowly soluble in cold water[17] | Soluble | Freely soluble (76.2 g/100 mL)[12] | Soluble[26] |

Toxicological Information

Toxicological data, primarily from animal studies, is used to determine acute toxicity levels and potential for local tissue effects. The oral LD₅₀ (Lethal Dose, 50%) is a standard measure of acute toxicity.

Table 3: Acute Toxicity Data (Oral, Rat)

| Compound | Oral LD₅₀ (mg/kg) | Classification |

| Zinc this compound | 574 - 1710[27][28] | Harmful if swallowed |

| Iron(II) this compound | 319 (for anhydrous form)[3] | Harmful if swallowed |

| Copper(II) this compound | ~300 - 481 (anhydrous/hydrated forms) | Harmful if swallowed |

| Manganese(II) this compound | 782 - 2150[29][30] | Harmful if swallowed |

| Cobalt(II) this compound | 424[15] | Harmful if swallowed |

Experimental Protocols for Hazard Assessment

The hazard classifications listed above are determined through standardized testing methodologies, such as those published by the Organisation for Economic Co-operation and Development (OECD). Understanding these protocols is essential for interpreting safety data.

Acute Oral Toxicity (OECD Guidelines 420, 423, 425)

This test evaluates the adverse effects occurring shortly after a single oral administration of a substance.[9]

-

Principle: A test substance is administered by gavage to fasted animals (typically rats) in a stepwise procedure.[31]

-

Methodology: The test generally uses female rats.[31] Dosing begins at a level expected to produce some toxicity. Depending on the outcome (e.g., mortality or evident toxicity), the dose for the next group of animals is adjusted up or down. This process continues until a dose causing mortality or evident toxicity is identified, or no effects are seen at the highest dose level.[31] Observations include clinical signs of toxicity, body weight changes, and mortality over a period of 14 days.[32] A gross necropsy is performed on all animals at the end of the study.

-

Outcome: The data allows for the calculation of an LD₅₀ value or classification of the substance into a specific toxicity category under GHS.[9]

Skin Irritation/Corrosion (OECD Guideline 404 / 439)

These tests assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

-

Principle: The in vivo method (TG 404) involves applying the substance to the skin of a rabbit, while the in vitro method (TG 439) uses a Reconstructed Human Epidermis (RhE) model.[2][6]

-

Methodology (In Vitro TG 439): The test chemical is applied topically to the RhE tissue model for a defined period (e.g., up to 4 hours).[33] After exposure, the tissue is rinsed and incubated. Cell viability is then measured, typically using a colorimetric assay like the MTT assay, which measures mitochondrial activity.[4]

-

Outcome: A reduction in cell viability below a certain threshold (e.g., ≤50%) indicates the substance is an irritant (GHS Category 2).[2] This in vitro method is a preferred alternative to animal testing.[4]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to produce irritation or damage to the eye.

-

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye in an experimental animal, typically an albino rabbit.[8][34] The untreated eye serves as a control.

-

Methodology: Following application, the eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for signs of damage.[8] Lesions of the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge) are scored according to a standardized scale. The use of topical anesthetics and systemic analgesics is required to minimize pain and distress.[34]

-

Outcome: The severity, persistence, and reversibility of the observed lesions determine the substance's classification as an eye irritant or a substance causing serious eye damage.

Laboratory Safety and Handling

A systematic approach to safety is mandatory when handling any this compound compound. This includes proper engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering and Administrative Controls

-

Ventilation: Always handle these powders in a well-ventilated area. Use a chemical fume hood or other local exhaust ventilation to minimize inhalation of dust.[35]

-

Handling: Avoid creating dust. Use appropriate tools (e.g., spatulas) for transferring material. Wash hands thoroughly after handling.[16] Do not eat, drink, or smoke in areas where these chemicals are used.[3]

-

Storage: Store in a cool, dry, well-ventilated place in tightly sealed containers.[7][16] Protect from moisture, as many of these compounds are hygroscopic.[35] Store away from incompatible materials such as strong oxidizing agents, bases, and acids.[36]

Personal Protective Equipment (PPE) Workflow

The selection of appropriate PPE is critical to prevent exposure. The following diagram outlines the logical workflow for PPE selection.

Emergency Procedures

Prompt and correct response to emergencies such as spills or exposures can significantly mitigate harm.

Exposure Response

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[31] Seek immediate medical attention, especially for zinc and iron sulfates, which can cause serious eye damage.[1][3]

-

Skin Contact: Remove contaminated clothing. Wash skin with plenty of soap and water.[4] Seek medical attention if irritation develops or persists. For Cobalt(II) Sulfate, wash immediately and be aware of potential sensitization.[10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[35]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Give large quantities of water to drink.[1] Seek immediate medical attention.

Spill Response Workflow

In the event of a spill, a structured response is necessary to ensure safety and prevent environmental contamination.

Key Spill Cleanup Steps:

-

Avoid Dust: Do not use dry sweeping methods that can aerosolize the powder.[16]

-

Containment: Cover drains to prevent environmental release, especially for zinc, copper, cobalt, and manganese sulfates.[2]

-

Collection: Carefully sweep or scoop the solid material into a suitable container for disposal.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[1]

References

- 1. Manganese this compound | MnSO4.H2O | CID 177577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. oecd.org [oecd.org]

- 4. mbresearch.com [mbresearch.com]

- 5. Iron(II) sulfate - Wikipedia [en.wikipedia.org]

- 6. nucro-technics.com [nucro-technics.com]

- 7. delltech.com [delltech.com]

- 8. oecd.org [oecd.org]

- 9. researchgate.net [researchgate.net]

- 10. ecetoc.org [ecetoc.org]

- 11. fishersci.com [fishersci.com]

- 12. ICSC 0290 - MANGANESE SULPHATE MONOHYDRATE [inchem.org]

- 13. panchemcorp.com [panchemcorp.com]

- 14. Iron(II) sulfate - Sciencemadness Wiki [sciencemadness.org]

- 15. Cobalt(II) sulfate - Sciencemadness Wiki [sciencemadness.org]

- 16. Zinc this compound | 7446-19-7 [chemicalbook.com]

- 17. Ferrous this compound | 13463-43-9 [chemicalbook.com]

- 18. tmc.co.kr [tmc.co.kr]

- 19. MANGANE SULPHATE MONOHYDRATE - Ataman Kimya [atamanchemicals.com]

- 20. en.vitalchem.com [en.vitalchem.com]

- 21. americanelements.com [americanelements.com]

- 22. Manganese(II) sulfate - Wikipedia [en.wikipedia.org]

- 23. Iron(II) sulfate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 24. COPPER SULPHATE MONOHYDRATE - Ataman Kimya [atamanchemicals.com]

- 25. Cobalt(II) sulfate - Wikipedia [en.wikipedia.org]

- 26. camachem.com [camachem.com]

- 27. nexchem.co.uk [nexchem.co.uk]

- 28. valudor.com [valudor.com]

- 29. southernag.com [southernag.com]

- 30. fishersci.com [fishersci.com]

- 31. oecd.org [oecd.org]

- 32. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 33. siesascs.edu.in [siesascs.edu.in]

- 34. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 35. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 36. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Sulfate Monohydrate: A Technical Guide to Storage and Handling for Researchers and Drug Development Professionals

This guide provides in-depth technical information and best practices for the storage and handling of sulfate (B86663) monohydrate compounds. Designed for researchers, scientists, and drug development professionals, this document outlines the critical considerations for maintaining the stability and integrity of these hygroscopic materials, details experimental protocols for their characterization, and presents visual workflows for safe handling and stability assessment.

Introduction to Sulfate Monohydrates

Sulfate monohydrates are crystalline solids that incorporate one molecule of water per formula unit of the sulfate salt. This water of hydration is an integral part of the crystal lattice and plays a crucial role in the compound's physicochemical properties, including its stability, solubility, and dissolution rate.[1] In the pharmaceutical industry, the hydration state of an active pharmaceutical ingredient (API) is a critical quality attribute that can significantly impact the final drug product's performance and shelf-life.[2] Many pharmaceutical hydrates are thermodynamically more stable under normal conditions than their anhydrous counterparts.[1] However, they are susceptible to changes in ambient temperature and humidity, which can lead to dehydration or the absorption of additional moisture.[2] Therefore, strict adherence to proper storage and handling protocols is essential to prevent changes in the hydration state and ensure the material's quality and integrity.

Storage and Handling Guidelines

Proper storage and handling are paramount to prevent the degradation of sulfate monohydrate compounds. Due to their hygroscopic nature, the primary goal is to protect them from atmospheric moisture.[3][4]

2.1. Storage Conditions

Sulfate monohydrates should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat.[5] Exposure to moisture can lead to deliquescence, where the solid absorbs so much water that it dissolves into a liquid.[6]

Key Storage Recommendations:

-

Containers: Store in tightly sealed, airtight containers.[3] For highly sensitive materials, consider storage under an inert atmosphere, such as nitrogen or argon.[5]

-

Location: Never store under a sink or in areas prone to high humidity.[7] Keep containers on shelves, not directly on the floor.[8]

-

Temperature: Maintain a cool and consistent temperature. Avoid temperature fluctuations that could lead to condensation inside the container.[9]

-

Desiccants: For long-term storage or for highly hygroscopic compounds, storing containers inside a desiccator with a suitable drying agent (e.g., silica (B1680970) gel, calcium chloride) is recommended.[4][10]

2.2. Handling Procedures

When handling sulfate monohydrates, the primary objective is to minimize exposure to the atmosphere.[3]

Best Practices for Handling:

-

Minimize Exposure: Open containers for the shortest time possible in a low-humidity environment.[3] A glove box with a controlled inert atmosphere is ideal for handling highly sensitive compounds.[11]

-

Equilibration: Before opening, allow the container to equilibrate to the ambient temperature of the laboratory to prevent condensation from forming on the cold powder.[5]

-

Weighing: Weigh the material quickly.[3] If the substance has clumped due to moisture absorption, it may be gently broken up with a spatula, but be aware that its properties may have been altered.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3]

Table 1: Summary of Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Storage Temperature | Cool, consistent temperature | Prevents thermal degradation and condensation. |

| Storage Humidity | Dry environment; use of desiccants | Prevents moisture absorption and changes in hydration state.[4][10] |

| Container | Tightly sealed, airtight containers; inert atmosphere for sensitive compounds | Protects from atmospheric moisture and oxygen.[3][5] |

| Handling Environment | Low humidity; glove box for highly sensitive materials | Minimizes exposure to moisture during handling.[11] |

| Personal Protective Equipment | Safety goggles, gloves, lab coat | Ensures personal safety during handling.[3] |

Experimental Protocols for Stability Assessment

To ensure the quality and stability of this compound compounds, various analytical techniques can be employed. Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Dynamic Vapor Sorption (DVS) are powerful tools for characterizing the hydration state and its stability.

3.1. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.[12] When used together, they can identify the temperature at which water is lost and the energy associated with this dehydration.[12]

Experimental Protocol for TGA/DSC:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA pan (typically aluminum or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA/DSC instrument.

-

Purge the furnace with a dry, inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide a controlled atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 25 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature above the expected dehydration point (e.g., 200-300 °C).

-

-

Data Analysis:

-

TGA Curve: Analyze the TGA curve (mass vs. temperature) to determine the percentage of mass loss corresponding to the loss of water. This can be used to confirm the initial hydration state.

-

DSC Curve: Analyze the DSC curve (heat flow vs. temperature) to identify endothermic peaks corresponding to dehydration events. The peak temperature and enthalpy of dehydration provide information about the energy required to remove the water of hydration.[13]

-

Table 2: Typical TGA/DSC Data for a this compound

| Parameter | Typical Value/Observation | Interpretation |

| TGA Mass Loss | Corresponds to the theoretical percentage of water in the monohydrate | Confirms the stoichiometry of the hydrate (B1144303). |

| DSC Dehydration Peak | Endothermic peak | Indicates the energy absorbed during the loss of water. |

| Dehydration Temperature | Specific temperature range | Characterizes the thermal stability of the hydrate. |

3.2. Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled relative humidity (RH) at a constant temperature.[14] It is an essential tool for understanding the hygroscopicity of a material and its stability at different humidity levels.[15]

Experimental Protocol for DVS:

-

Sample Preparation: Place a small, accurately weighed amount of the this compound sample (typically 5-20 mg) onto the DVS sample pan.

-

Instrument Setup:

-

Place the sample pan in the DVS instrument.

-

Set the instrument to the desired constant temperature (e.g., 25 °C).

-

-

Humidity Program:

-

Drying: Initially, expose the sample to 0% RH to determine the mass of the anhydrous material.

-

Sorption Isotherm: Increase the RH in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, allow the sample mass to equilibrate before proceeding to the next RH level.

-

Desorption Isotherm: Decrease the RH in a stepwise manner from 90% back to 0% RH to assess the reversibility of water sorption.

-

-

Data Analysis:

-

Plot the change in mass versus RH to generate sorption and desorption isotherms.

-

The shape of the isotherm reveals the nature of the water uptake (e.g., adsorption, absorption, hydrate formation).[15]

-

Hysteresis between the sorption and desorption curves can indicate a phase change, such as the formation of a different hydrate form.[15]

-

Table 3: Interpretation of DVS Isotherm Data

| Isotherm Feature | Interpretation |

| Gradual Mass Increase with RH | Surface adsorption of water. |

| Sharp Mass Increase at a Critical RH | Indicates a phase transition, such as the formation of a higher hydrate.[16] |

| Hysteresis Loop | Suggests an irreversible process or slow kinetics, potentially due to a change in the crystal structure.[15] |

| Reversible Isotherm | Indicates that water uptake and loss are reversible processes. |

Visualization of Key Processes

4.1. Potential Degradation Pathway of this compound

Improper storage and handling can lead to the degradation of a this compound. The following diagram illustrates the potential pathways of degradation due to exposure to high humidity or high temperature.

Caption: Potential degradation pathways for a this compound under adverse conditions.

4.2. Experimental Workflow for Stability Assessment

The following diagram outlines a logical workflow for assessing the stability of a this compound compound using the experimental techniques described in this guide.

Caption: Experimental workflow for the stability assessment of a this compound.

Conclusion